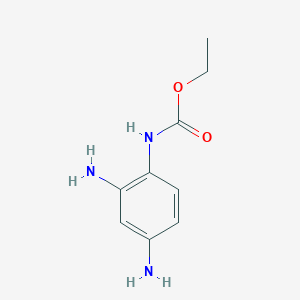amino]-4-fluoro-](/img/structure/B11825541.png)
Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- typically involves multiple steps. One common approach is to start with readily available raw materials and proceed through a series of esterification, amidation, and fluorination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-: This compound has a similar benzeneacetic acid core but differs in its substituents.
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound shares the dioxolane ring but has different functional groups.
Uniqueness
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H22FNO5 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[2-(1,3-dioxolan-2-yl)ethyl-(2-methylpropanoyl)amino]-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C17H22FNO5/c1-11(2)16(20)19(8-7-14-23-9-10-24-14)15(17(21)22)12-3-5-13(18)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QEZWMCGZNVHQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(CCC1OCCO1)C(C2=CC=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)



![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)



